molecular formula C15H18N2O4 B14346844 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester

1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester

Cat. No.: B14346844
M. Wt: 290.31 g/mol
InChI Key: SRTSHYNYZMTGRH-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester is a complex organic compound belonging to the pyridine family This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyridine core with two carboxylic acid groups at positions 3 and 5, and dimethyl and diethyl ester groups at positions 2, 6, 3, and 5 respectively

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolo[2,3-b]pyridine core, which is then functionalized with the desired ester groups. The reaction conditions often involve the use of reagents such as trifluoromethyl aldehyde and potassium hydroxide in methanol at 50°C . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

This compound has significant scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as a fibroblast growth factor receptor (FGFR) inhibitor, which is crucial in cancer therapy. Research has shown that derivatives of this compound exhibit potent activities against FGFR1, 2, and 3, making it a promising candidate for the development of anti-cancer drugs . Additionally, its unique structure allows for further modifications, enabling the exploration of new therapeutic applications.

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester involves its interaction with specific molecular targets, such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and migration. This inhibition can induce apoptosis in cancer cells and prevent tumor growth .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 2,6-dimethyl-, 3,5-diethyl ester include other pyrrolo[2,3-b]pyridine derivatives with different substituents. For instance, compounds with trifluoromethyl groups or other ester variations have been studied for their biological activities

Properties

Molecular Formula

C15H18N2O4

Molecular Weight

290.31 g/mol

IUPAC Name

diethyl 2,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3,5-dicarboxylate

InChI

InChI=1S/C15H18N2O4/c1-5-20-14(18)10-7-11-12(15(19)21-6-2)9(4)17-13(11)16-8(10)3/h7H,5-6H2,1-4H3,(H,16,17)

InChI Key

SRTSHYNYZMTGRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C2C(=C1)C(=C(N2)C)C(=O)OCC)C

Origin of Product

United States

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